![molecular formula C11H13FN2 B1294615 1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 343-90-8](/img/structure/B1294615.png)
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Description
Synthesis Analysis
The synthesis of related compounds involves the substitution of the indole nucleus. For instance, a series of 3-(4-fluorophenyl)-1H-indoles with different substituents at the 1-position was synthesized to explore their affinity for 5-HT2 receptors . The methods used for these syntheses could potentially be adapted for the synthesis of "1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine" by altering the substituents and reaction conditions to fit the desired structure.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine" is characterized by the presence of a fluorine atom on the indole ring, which can significantly affect the molecule's electronic properties and receptor binding affinity. For example, the introduction of a methyl group in the 2-position of a 5-methyl-substituted indole resulted in increased selectivity for the 5-HT2 receptor . This suggests that the fluorine atom in the 5-position of the indole ring in the compound of interest may also influence its binding characteristics.
Chemical Reactions Analysis
The chemical reactions involving fluorinated indoles typically aim to modify the molecule's affinity for various receptors. In the case of the compounds studied, modifications to the indole ring and side chains were made to enhance selectivity and potency for the 5-HT2 receptor while reducing off-target effects on dopamine D2 receptors and alpha 1 adrenoceptors . These reactions are crucial for fine-tuning the pharmacological profile of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom, which can increase the acidity of adjacent phenolic groups and decrease the propensity for oxidation . These properties are important for the stability and biological activity of the compounds. The fluorine substitution also affects the compounds' affinity for serotonergic uptake systems, as seen with the fluorinated 5,6-dihydroxytryptamines, which exhibited higher affinities compared to their non-fluorinated counterpart .
Scientific Research Applications
Neurokinin-1 Receptor Antagonist Development
One area of application for similar compounds is in the development of neurokinin-1 (NK1) receptor antagonists. A related compound, "1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride", has demonstrated high affinity and oral activity as an h-NK1 receptor antagonist. This suggests potential efficacy in treating emesis and depression based on pre-clinical tests, highlighting the significance of fluoro-indolyl-dimethylmethanamines in psychiatric and neurological disorder treatments (Harrison et al., 2001).
Progesterone Receptor Modulation
In the quest for new agents for female healthcare applications such as contraception and the treatment of fibroids and endometriosis, derivatives of pyrrole-oxindole, which share a structural motif with "1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine", have been explored. These studies have led to the identification of compounds that demonstrate potent and robust activity as progesterone receptor (PR) antagonists, providing insight into the structural requirements for PR modulation and the potential therapeutic applications of indolyl-dimethylmethanamines (Fensome et al., 2008).
Marine Inspired Modulators of Serotonin Receptors
Research into marine indole alkaloids, including compounds similar to "1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine", has revealed their potential as antidepressant and sedative drug leads. Specifically, marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have been shown to possess significant antidepressant-like action and sedative activity, mediated through interaction with serotonin (5-HT) receptors. This highlights the importance of halogenated indoles in drug discovery and their potential applications in treating mood disorders (Ibrahim et al., 2017).
properties
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNSISRJMCGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187864 | |
Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
343-90-8 | |
Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343-90-8 | |
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Record name | 5-Fluorogramine | |
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Record name | 343-90-8 | |
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Record name | Indole, 3-(dimethylamino)methyl-5-fluoro- | |
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Record name | 343-90-8 | |
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Record name | 5-FLUOROGRAMINE | |
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